molecular formula C11H15NO2 B8662128 2,6-Dimethylanilinoacetic acid methyl ester

2,6-Dimethylanilinoacetic acid methyl ester

Cat. No. B8662128
M. Wt: 193.24 g/mol
InChI Key: WKARXCUFHCJKRA-UHFFFAOYSA-N
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Patent
US04008066

Procedure details

22.3 g of 2,6-dimethylanilinoacetic acid methyl ester are dissolved in 150 ml of absolute methanol and dry ammonia is passed in with stirring until the solution is saturated. In the course thereof the temperature rises to 37° C. The reaction mixture is left to stand overnight. It is then concentrated in vacuo to leave as residue a yellow oil which crystallises on scratching. Recrystallisation from toluene yields 15.3 g of 2,6-dimethylanilino acetic acid amide which melts at 89°-92° C.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[NH3:15]>CO>[CH3:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[NH:5][CH2:4][C:3]([NH2:15])=[O:2]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
COC(CNC1=C(C=CC=C1C)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 37° C
WAIT
Type
WAIT
Details
The reaction mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave as residue a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallises
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(NCC(=O)N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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